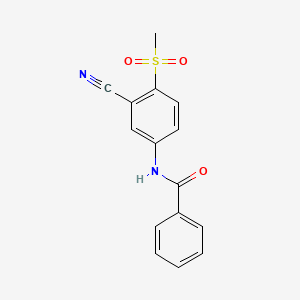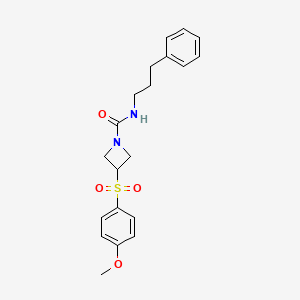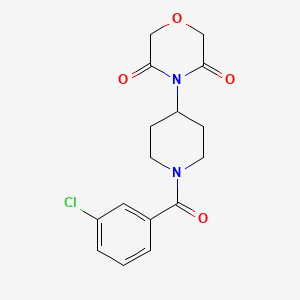
4-(1-(3-Chlorobenzoyl)piperidin-4-yl)morpholine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(1-(3-Chlorobenzoyl)piperidin-4-yl)morpholine-3,5-dione is a novel heterocyclic molecule that may have potential applications in drug discovery and medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, related structures and functional groups such as piperidine, morpholine, and dione moieties are discussed, which can provide insights into the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, as seen in the synthesis of a novel quinolinone derivative . Similarly, the synthesis of azetidine-based isosteres of piperidine and morpholine involves cyclization steps . These methods could potentially be adapted for the synthesis of 4-(1-(3-Chlorobenzoyl)piperidin-4-yl)morpholine-3,5-dione by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography, which provides detailed information about the conformation and interactions within the crystal lattice . Density functional theory (DFT) calculations are also used to predict the molecular geometry and electronic properties, which can be compared with experimental data for validation . These techniques could be applied to determine the molecular structure of 4-(1-(3-Chlorobenzoyl)piperidin-4-yl)morpholine-3,5-dione.
Chemical Reactions Analysis
The reactivity of similar compounds can be studied through various spectroscopic methods and theoretical calculations. For instance, the local reactivity descriptors can be calculated to identify chemically reactive sites within the molecule . Additionally, the synthesis of chromans via stereoselective addition of enamines to nitrochromenes demonstrates the potential for complex transformations involving piperidine and morpholine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be investigated using spectroscopic techniques and theoretical calculations. For example, the vibrational wavenumbers, NMR chemical shifts, and electronic absorption spectra can be predicted and compared with experimental data . The thermodynamic properties and stability of the molecules can also be assessed through natural bond orbital analysis and other computational methods . These approaches could be used to characterize the physical and chemical properties of 4-(1-(3-Chlorobenzoyl)piperidin-4-yl)morpholine-3,5-dione.
科学的研究の応用
Synthesis and Characterization
Efficient Synthesis of Derivatives : A study by Gao et al. (2017) focused on developing reactions for preparing spiroheterocycles compounds, introducing useful groups such as pyridyl and morpholinyl into the product structures. This process emphasized simple handling, high yields, and wide substrate range, contributing to the facile synthesis of complex molecules for further study (Gao et al., 2017).
Preparation and Exploitation of Morpholine-2,5-diones : Vinšová (2001) provided a comprehensive review of morpholine-2,5-diones, highlighting their synthesis methods and biological activity. These compounds, being depsipeptide analogues of cyclic dipeptides, show promise for biomedical applications, including as monomers for biodegradable polymers and in drug delivery systems (Vinšová, 2001).
Spectroscopic Characterization of Complexes : Amirnasr et al. (2001) synthesized and characterized Co(III) complexes involving morpholine, demonstrating the utility of morpholine derivatives in the formation of metal-organic frameworks, which could have implications for catalysis and material science (Amirnasr et al., 2001).
Potential Biological Activity
Antimicrobial Activities : Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds exhibited good to moderate activity against test microorganisms, indicating the potential of such derivatives for therapeutic applications (Bektaş et al., 2010).
Cytotoxicity and Enzyme Inhibition : Karalı (2002) explored the synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives, some of which showed marked effects on non-small cell lung cancer and leukemia cell lines. This highlights the potential of morpholine and piperidine derivatives in cancer research (Karalı, 2002).
Luminescent Properties and Electron Transfer : Gan et al. (2003) synthesized piperazine substituted naphthalimide model compounds, showing that fluorescence could be quenched by a photo-induced electron transfer process. This research provides insights into the design of novel fluorescent materials for sensing and imaging applications (Gan et al., 2003).
作用機序
Target of Action
The primary target of 4-(1-(3-Chlorobenzoyl)piperidin-4-yl)morpholine-3,5-dione is believed to be a thiol protease . Thiol proteases are enzymes that participate in intracellular degradation and turnover of proteins . They play a crucial role in various biological processes, including protein recycling, antigen presentation, and apoptosis .
Mode of Action
It is believed that the compound interacts with its target, the thiol protease, leading to changes in the enzyme’s activity . This interaction could potentially inhibit the function of the thiol protease, thereby affecting the degradation and turnover of proteins within the cell .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to protein degradation and turnover, given its target is a thiol protease . By inhibiting the function of the thiol protease, the compound could disrupt these pathways, leading to an accumulation of proteins within the cell . The downstream effects of this disruption could include alterations in cellular processes that rely on protein degradation and turnover .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its inhibition of thiol protease activity . This could lead to an accumulation of proteins within the cell, potentially affecting various cellular processes . Additionally, thiol proteases have been implicated in tumor invasion and metastasis , suggesting that the compound could potentially have anti-cancer effects.
特性
IUPAC Name |
4-[1-(3-chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c17-12-3-1-2-11(8-12)16(22)18-6-4-13(5-7-18)19-14(20)9-23-10-15(19)21/h1-3,8,13H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXXZFKLGIZHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(3-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3009659.png)
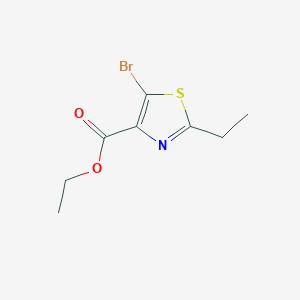

![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B3009665.png)
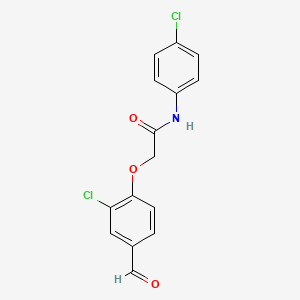
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3009667.png)
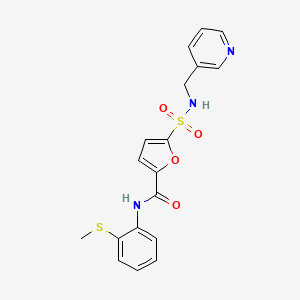
![4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine](/img/structure/B3009669.png)
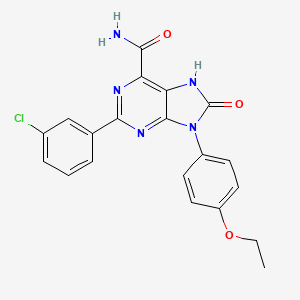
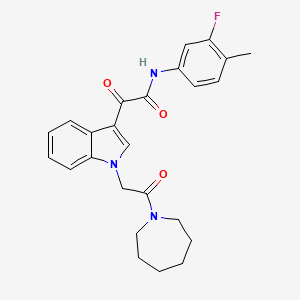
![4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B3009674.png)
![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3009675.png)
